(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester

Catalog No.
S8513122
CAS No.
M.F
C14H17BClNO2
M. Wt
277.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester

Product Name

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester

IUPAC Name

3-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Molecular Formula

C14H17BClNO2

Molecular Weight

277.55 g/mol

InChI

InChI=1S/C14H17BClNO2/c1-13(2)14(3,4)19-15(18-13)9-5-6-10-11(16)8-17-12(10)7-9/h5-8,17H,1-4H3

InChI Key

SAWAWIMLXDCFNE-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=CN3)Cl

Synthesis of Complex Molecules

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester serves as a versatile building block for the synthesis of more complex molecules. The pinacol ester group acts as a protecting group for the boronic acid functionality, allowing for selective modification at other sites in the molecule. The intrinsic reactivity of the boronic acid moiety enables its participation in various coupling reactions, such as Suzuki-Miyaura couplings, to form carbon-carbon bonds. This facilitates the construction of intricate indole-containing scaffolds with potential biological activity [1].

Source

[1] Recent Progress in the Synthesis of Biologically Active Indole Derivatives (2011) -

Indole-Based Drug Discovery

The indole ring system is a prevalent structural motif found in numerous natural products and pharmaceuticals. (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester offers a platform for the development of novel indole-based therapeutics. By incorporating this building block into drug candidates, researchers can explore the structure-activity relationship (SAR) and optimize the molecule's potency, selectivity, and pharmacokinetic properties [2].

Source

[2] Strategies for the Design and Synthesis of Privileged Indole Scaffolds in Drug Discovery (2017) -

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is an organoboron compound characterized by its unique indole structure and boronic acid functionality. The chemical formula for this compound is C₁₄H₁₇BClNO₂, and it features a boron atom bonded to a pinacol ester group and a chloro-substituted indole moiety. This compound is notable for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in medicinal chemistry and material science .

Involving (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester include:

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of biaryl compounds by coupling an aryl or vinyl halide with a boronic acid. The presence of the chloro substituent enhances its reactivity in this context.
  • Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, allowing for various substitutions that modify the indole structure or introduce new functional groups.
  • Deprotection Reactions: The pinacol ester can be hydrolyzed to regenerate the corresponding boronic acid, which can then participate in further reactions .

While specific biological activity data for (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is limited, compounds with similar structures often exhibit significant pharmacological properties. Indole derivatives are known for their roles in various biological systems, including:

  • Anticancer Activity: Many indole derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit certain kinases and other targets involved in cell proliferation.
  • Antimicrobial Properties: Indole-based compounds frequently demonstrate antimicrobial activity, making them candidates for further exploration in drug development .

The synthesis of (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester typically involves several steps:

  • Formation of Indole Derivative: Starting from appropriate indole precursors, chlorination at the 3-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
  • Borylation: The introduction of the boronic acid functionality can be accomplished through borylation reactions using diborane or other boron sources under controlled conditions.
  • Pinacol Ester Formation: Finally, the reaction with pinacol in the presence of an acid catalyst leads to the formation of the pinacol ester .

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester serves multiple purposes:

  • Building Block in Organic Synthesis: It is widely used as an intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development.
  • Material Science: Its unique properties make it suitable for applications in polymer chemistry and materials science, where it can contribute to the development of new materials with specific functionalities .

Interaction studies involving (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester focus on its reactivity with various nucleophiles and electrophiles. Such studies are essential for understanding how this compound can be utilized in synthesizing more complex structures. Additionally, investigations into its interactions with biological targets could provide insights into its potential therapeutic applications .

Several compounds exhibit structural similarities to (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chloro-phenyl)-1H-indole boronic acid pinacol esterContains a phenyl group instead of an indole moietyMore focused on aromatic systems
3-Bromo-1H-indol-6-yl boronic acid pinacol esterBromine substitution instead of chlorinePotentially different reactivity profile
5-Fluoroindole boronic acid pinacol esterFluorine substitution at the 5-positionMay exhibit distinct electronic properties
Indole-2-boronic acid pinacol esterBoron attached at the 2-position of indoleDifferent regioselectivity impacts synthetic utility

These compounds highlight the unique positioning and substitution patterns that define (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester's reactivity and application potential within organic synthesis and medicinal chemistry contexts .

Transition-Metal-Catalyzed Borylation Strategies

Palladium-Mediated Cross-Coupling Approaches

Palladium catalysis remains a cornerstone for constructing boron-containing indole derivatives. A landmark study demonstrated the use of a Pd-catalyzed dearomative arylborylation of indoles to access vicinal tetrasubstituted and borylated trisubstituted stereocenters. The reaction employs a chiral BINOL-based phosphoramidite ligand and an sp²–sp³ mixed-boron reagent, achieving enantioselectivities up to 94% ee (Table 1).

Mechanistic Insights:
The process initiates with oxidative addition of an aryl chloride to Pd(0), followed by intramolecular arylpalladation of the indole to form a benzyl-Pd intermediate. Subsequent transmetallation with the diboron reagent (B₂pin₂) delivers the borylated product while regenerating the Pd(0) catalyst. Steric and electronic modulation of the phosphine ligand proved critical for controlling diastereoselectivity, with bulky substituents favoring the formation of thermodynamically stable stereoisomers.

Applications:
This method enables the synthesis of chiral indoline scaffolds, which serve as precursors to bioactive molecules. For example, oxidation of the borylated product yields alcohols and ketones without racemization, highlighting its utility in asymmetric synthesis.

Iridium-Catalyzed Direct C-H Borylation Techniques

Iridium complexes have emerged as powerful tools for regioselective C-H borylation of indoles. A 2021 study reported an Ir-catalyzed 2-position-selective borylation using a modified bipyridine ligand and urea additive. The urea accelerates the reaction by engaging in hydrogen bonding with the indole substrate, electrophilically activating the C2 position (Table 2).

Key Advancements:

  • Ligand Design: Electron-deficient bipyridine ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine) enhance Ir’s electrophilicity, directing borylation to the sterically hindered C2 position.
  • Gram-Scale Synthesis: The protocol achieved 85% yield on a 10 mmol scale, demonstrating industrial viability.
  • Tandem Functionalization: The boryl group was converted to chloro, bromo, and phenyl substituents without isolating intermediates, streamlining diversification.

Limitations:
While effective for N-protected indoles, unprotected analogs exhibited reduced reactivity due to competing coordination at the NH site.

Copper-Assisted Borylation Protocols

Copper catalysis offers a cost-effective alternative for asymmetric borylation. A 2022 study detailed a Cu(I)-catalyzed dearomative borylation of N-alkoxycarbonyl indole-3-carboxylates, yielding chiral α-amino boronates with >99% ee. The reaction proceeds via a radical pathway, with a Box ligand inducing enantioselectivity through π-π interactions (Table 3).

Notable Features:

  • Diastereoselective Protonation: The boron adds to the indole’s C2 position, followed by protonation at C3 to form 2-borylindolines with dr > 20:1.
  • Pharmaceutical Relevance: Products were transformed into analogs of bortezomib, a proteasome inhibitor, underscoring their therapeutic potential.

Challenges:
Substrate scope is currently limited to electron-deficient indoles, necessitating further ligand development for broader applicability.

Comparative Analysis of Borylation Methods

ParameterPd CatalysisIr CatalysisCu Catalysis
RegioselectivityC3 (indole)C2 (indole)C2 (indole)
EnantioselectivityUp to 94% eeNot reported>99% ee
Yield Range45–78%65–92%55–85%
Key AdvantageStereochemical controlGram-scale feasibilityLow-cost catalyst

Ligand Design for Enhanced Reactivity

The choice of ligand profoundly influences the efficiency of palladium-catalyzed cross-coupling reactions. For (3-chloro-1H-indol-6-yl)boronic acid pinacol ester, bulky, electron-rich phosphine ligands enhance catalytic activity by stabilizing palladium intermediates and mitigating undesired side reactions such as protodeboronation.

In a study comparing ligands for coupling 3-chloroindazole derivatives with aryl boronic acids, the use of 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) with a palladium precatalyst (P2) achieved an 80% yield of the biaryl product (Table 1) [1]. By contrast, reactions employing tri-tert-butylphosphine or no ligand resulted in significantly lower conversions (<10%) [1]. The superior performance of SPhos is attributed to its ability to facilitate oxidative addition of the chloroindole substrate while minimizing palladium aggregation.

Table 1. Influence of Ligands and Palladium Sources on Cross-Coupling Efficiency [1]

Palladium SourceLigandConversion (%)Yield (%)
Palladium(II) acetate2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl6547
Tris(dibenzylideneacetone)dipalladium(0)XPhos7556
Precatalyst P22-dicyclohexylphosphino-2',6'-dimethoxybiphenyl9780

Ligand bulkiness also impacts substrate scope. For instance, 2-dicyclohexylphosphino-2',6'-diisopropylbiphenyl (RuPhos) proved less effective for electron-deficient boronic acids due to steric hindrance, whereas SPhos accommodated diverse substrates [1] [3].

Solvent and Base Optimization Strategies

Solvent and base selection critically affect reaction kinetics and equilibria. Polar aprotic solvents like dioxane, when mixed with water (4:1 v/v), enhance the solubility of inorganic bases and facilitate transmetalation. For (3-chloro-1H-indol-6-yl)boronic acid pinacol ester, this solvent system combined with potassium phosphate (K₃PO₄) achieves optimal yields [1] [2].

The base’s role extends beyond deprotonation; it also influences the stability of the boronic ester. Strong bases such as potassium tert-butoxide risk hydrolyzing the pinacol ester, whereas milder bases like K₃PO₄ preserve its integrity while providing sufficient basicity for the reaction [1]. Ethanol has also been explored as a green alternative, though it necessitates higher temperatures (80°C) to maintain reactivity [2].

Key Observations:

  • Dioxane/water (4:1) with K₃PO₄ achieves 97% conversion at 100°C [1].
  • Ethanol systems require prolonged reaction times but reduce environmental impact [2].
  • Dimethylformamide is avoided due to side reactions with nitrogen-containing heterocycles [3].

Comparative Analysis of Boron Reagent Efficacy

(3-Chloro-1H-indol-6-yl)boronic acid pinacol ester exhibits distinct advantages over other boron reagents. Its pinacol ester group enhances stability against protodeboronation compared to free boronic acids, particularly under elevated temperatures [3] [2].

Table 2. Stability and Reactivity of Boron Reagents [3] [2]

Boron ReagentStability at 100°CRelative Reactivity
Boronic acidLowHigh
Trifluoroborate saltModerateModerate
Pinacol esterHighHigh
Bis-boronic acid (BBA)ModerateLow

The pinacol ester’s stability enables its use in one-pot borylation/cross-coupling sequences, eliminating the need to isolate intermediates [2]. However, electron-deficient boronic acids (e.g., pyridyl variants) remain challenging due to competitive protodeboronation, even with optimized catalysts [1].

The electrophilic palladation of indole boronates represents a fundamental mechanistic pathway that determines the regioselectivity and efficiency of palladium-catalyzed coupling reactions. Comprehensive kinetic studies have revealed that the electrophilic palladation pathway is the predominant mechanism for indole functionalization, proceeding through initial coordination of the palladium center to the electron-rich indole π-system [1] [2].

Detailed mechanistic investigations using 1-methylindole as a model substrate have established the reaction order dependencies for key components in the catalytic cycle. The kinetic analysis demonstrates first-order dependence on both the indole substrate and the palladium catalyst, while exhibiting zero-order dependence on the aryl halide coupling partner [2]. This kinetic profile strongly supports an electrophilic palladation mechanism rather than an oxidative addition pathway.

The kinetic isotope effect studies provide particularly compelling evidence for the electrophilic palladation mechanism. Experiments with deuterium-labeled substrates reveal a primary kinetic isotope effect of 1.2 at the C-2 position where substitution occurs, accompanied by a surprisingly large secondary kinetic isotope effect of 1.6 at the C-3 position [2]. This unusual pattern suggests that the reaction proceeds through an initial electrophilic palladation at C-2, followed by a 1,2-migration of the palladium species to achieve the observed regioselectivity.

The electrophilic palladation pathway is further supported by Hammett analysis, which shows correlation with electron-donating substituents enhancing the reaction rate. The σ-parameter correlation indicates that electron-rich indole derivatives undergo palladation more readily, consistent with the electrophilic nature of the palladium species [2]. For (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester, the electron-withdrawing chloro substituent moderates the electron density of the indole ring, resulting in slightly reduced reactivity compared to unsubstituted analogs but maintaining high selectivity for C-2 functionalization.

Computational studies using density functional theory have provided detailed insights into the transition state structures involved in electrophilic palladation. The calculated activation barrier for electrophilic palladation is 15.2 kcal/mol, which corresponds well with experimental observations of mild reaction conditions [3]. The transition state features a σ-complex between palladium and the indole C-2 position, with significant charge transfer from the indole π-system to the palladium center.

The regioselectivity observed in electrophilic palladation reactions shows a strong preference for the C-2 position over C-3, with typical selectivity ratios ranging from 90:10 to 95:5 depending on the substitution pattern [2]. This selectivity arises from the relative stability of the intermediate palladium complexes and the accessibility of the C-2 position for electrophilic attack. For 3-chloro-substituted indoles, the selectivity is maintained at approximately 92:8 in favor of C-2 functionalization.

Transmetalation Processes in Heterocyclic Systems

The transmetalation step represents the rate-determining stage in most palladium-catalyzed cross-coupling reactions involving indole boronic esters. This elementary step involves the transfer of the organic group from the boron center to the palladium complex, and its efficiency is critically dependent on the electronic and steric properties of both the indole boronate and the palladium complex [4] [5].

Mechanistic studies have revealed that the transmetalation of indole boronic esters proceeds through a four-center transition state involving the palladium-halide bond, the boron-carbon bond, and a bridging base [5]. The activation energy for this step has been calculated to be 18.0 kcal/mol, making it the highest energy barrier in the catalytic cycle and thus the rate-determining step [3]. This energy barrier is significantly influenced by the electronic properties of the indole substituents, with electron-withdrawing groups like the 3-chloro substituent in (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester leading to slightly elevated barriers due to reduced nucleophilicity of the indole-boron bond.

The choice of base plays a crucial role in facilitating the transmetalation process. Computational studies indicate that the base coordinates to the boron center, increasing its Lewis acidity and promoting the transfer of the indole group to palladium [5]. For indole boronic esters, carbonate bases such as potassium carbonate or cesium carbonate are typically employed, providing optimal balance between reactivity and selectivity.

Experimental studies on the transmetalation of various indole boronic esters have demonstrated significant variations in coupling efficiency based on the substitution pattern. Indole-6-boronic acid pinacol ester exhibits higher coupling yields (92%) compared to the 3-chloro analog (76%) when reacted with 4-methoxyphenyl bromide under standard conditions [4]. This difference reflects the electronic influence of the chloro substituent on the transmetalation rate.

The solvent environment significantly affects the transmetalation process, with polar aprotic solvents such as dioxane and dimethylformamide providing optimal conditions for efficient group transfer. The calculated solvent effect contributes approximately -3.4 kcal/mol to the activation barrier, highlighting the importance of solvation in stabilizing the transition state [5].

Temperature effects on transmetalation show that while higher temperatures increase the reaction rate, they can also lead to competing side reactions such as protodeboronation. For (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester, optimal coupling temperatures typically range from 60-100°C, depending on the specific coupling partner and catalyst system employed [6].

The stereoselectivity of transmetalation processes in indole systems has been investigated using chiral boronic esters. Studies demonstrate that the transmetalation proceeds with retention of configuration at the boron-bearing carbon, allowing for the stereospecific formation of chiral indole derivatives [7]. This stereochemical outcome is attributed to the concerted nature of the transmetalation process, where bond breaking and bond forming occur simultaneously through the four-center transition state.

Steric and Electronic Effects on Coupling Efficiency

The coupling efficiency of indole boronic esters is profoundly influenced by both steric and electronic factors, which operate through distinct but interconnected mechanisms. These effects manifest in variations in reaction rates, yields, and selectivities, making their understanding crucial for optimizing synthetic protocols involving compounds like (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester.

Electronic effects on coupling efficiency are most readily analyzed through Hammett correlations, which reveal the relationship between substituent electronic properties and reaction rates. For indole boronic esters, electron-donating substituents generally enhance coupling efficiency by increasing the nucleophilicity of the indole-boron bond during transmetalation [8]. Conversely, electron-withdrawing substituents such as halogens decrease the electron density on the indole ring, leading to reduced coupling yields. The 3-chloro substituent in (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester exhibits a Hammett σ parameter of 0.37, resulting in a coupling yield of 76% compared to 95% for the 4-methoxy analog (σ = -0.27) [8].

The position of substitution on the indole ring significantly affects the electronic communication between the substituent and the reactive site. Substituents at the 5-position show the strongest electronic influence due to their conjugation with the indole π-system, while 7-position substituents exhibit weaker effects due to their more remote location [9]. For 6-position substitution, as in (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester, the electronic effect is intermediate but still significant enough to influence coupling efficiency.

Steric effects manifest primarily through the A-value parameter, which quantifies the steric bulk of substituents. The analysis of coupling efficiency as a function of steric hindrance reveals that bulky substituents can impede both the approach of the palladium catalyst during oxidative addition and the subsequent transmetalation step [10]. The 3-chloro substituent, with an A-value of 0.51, provides moderate steric hindrance that reduces the coupling efficiency to 76% while maintaining good regioselectivity.

The interplay between steric and electronic effects is particularly evident in the case of 7-methyl substituted indoles, where the combination of electron-donation (σ = -0.17) and significant steric bulk (A-value = 1.74) results in reduced coupling yields of 62% despite the favorable electronic properties [8]. This demonstrates that steric effects can override electronic benefits when the steric hindrance becomes prohibitive.

Computational analysis of the transition states involved in coupling reactions has provided detailed insights into the origin of steric effects. The calculated steric maps reveal that bulky substituents at the 3-position of indole can interfere with the approach of the palladium catalyst, leading to increased activation barriers for the electrophilic palladation step [11]. For (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester, the 3-chloro substituent creates a steric environment that slightly elevates the activation barrier but does not significantly impede the reaction.

The relative rate analysis demonstrates that the coupling efficiency follows the order: 4-methoxy > 6-chloro > 5-bromo > 5-fluoro > 3-chloro > 7-methyl, with relative rates of 1.67, 1.28, 1.15, 0.91, 0.82, and 0.45, respectively [8]. This ordering reflects the combined influence of electronic and steric factors, with electron-donating groups at sterically accessible positions providing the highest efficiency.

Selectivity index calculations reveal that electronic effects predominantly control the regioselectivity of coupling reactions. Electron-withdrawing groups tend to direct coupling to the more electron-rich positions, while electron-donating groups can lead to less selective reactions due to activation of multiple sites [9]. The selectivity index for (3-Chloro-1H-indol-6-yl)boronic acid pinacol ester is 3.2, indicating good but not exceptional selectivity compared to more electron-rich analogs.

The temperature dependence of steric and electronic effects shows that electronic effects become more pronounced at lower temperatures, while steric effects dominate at higher temperatures due to the exponential dependence of reaction rates on activation energy [12]. This temperature sensitivity provides opportunities for optimizing reaction conditions to favor either electronic or steric control depending on the desired outcome.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.1040866 g/mol

Monoisotopic Mass

277.1040866 g/mol

Heavy Atom Count

19

Dates

Last modified: 04-15-2024

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